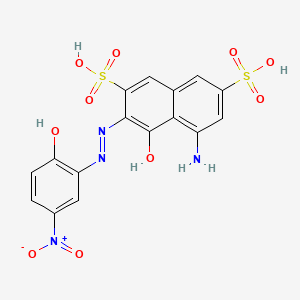![molecular formula C16H11N3O4 B1143595 1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol CAS No. 14847-54-2](/img/structure/B1143595.png)
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, specifically a naphthol and a nitrophenol. This compound is known for its vibrant color and is commonly used as a dye and pigment in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: 2-amino-5-nitrophenol is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce the desired azo compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process is optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and nitro groups on the aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are used.
Substitution: Reagents like halogens, sulfonating agents, and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
作用機序
The mechanism of action of 1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s vibrant color is due to the extended conjugation of the azo group with the aromatic rings, which allows it to absorb visible light.
類似化合物との比較
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol can be compared with other azo compounds such as:
1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphthol: Similar structure but with the nitro group in a different position, leading to different chemical properties and applications.
Methyl Orange: Another azo dye used as a pH indicator, differing in its substituents and specific applications.
Congo Red: A direct dye used in histology, with a different molecular structure and staining properties.
The uniqueness of this compound lies in its specific substituents and their positions, which confer distinct chemical reactivity and applications.
特性
CAS番号 |
14847-54-2 |
|---|---|
分子式 |
C16H11N3O4 |
分子量 |
309.27624 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


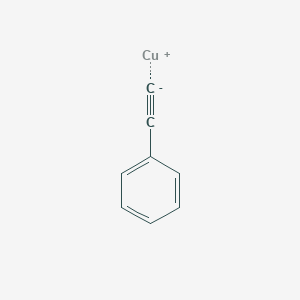


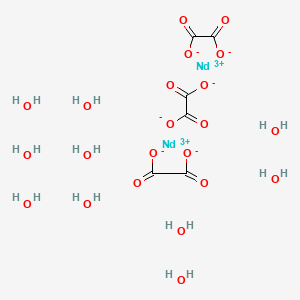
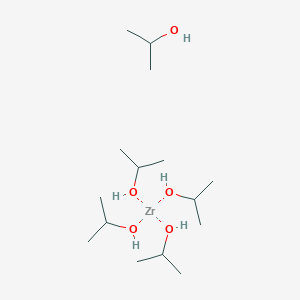
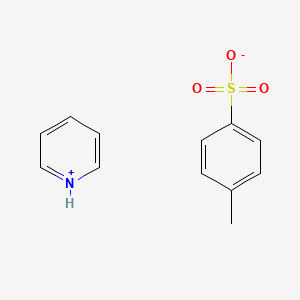

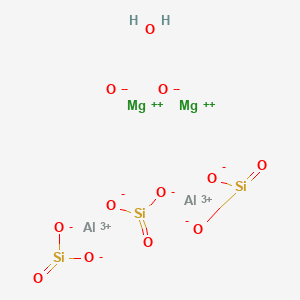
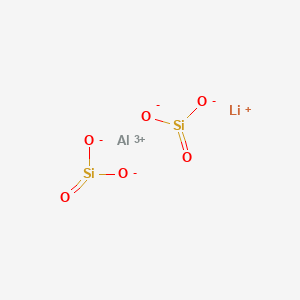
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
